Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClNO2S. This compound is part of the thieno[2,3-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for an extended period (approximately 21 hours). The product is then isolated through extraction and purification processes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. The compound’s heteroaromatic structure allows it to form hydrogen bonds and other interactions with the target protein, leading to inhibition of its activity .
Comparison with Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Known for its anti-inflammatory activity.
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide: Used as an allosteric potentiator for muscarinic acetylcholine receptors.
Uniqueness: Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications.
Biological Activity
Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound notable for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H8ClNO2S and a molecular weight of approximately 241.69 g/mol. The compound features a thieno[2,3-c]pyridine core, which is significant for its biological activity due to the presence of nitrogen and sulfur in its structure.
The biological activity of this compound is primarily attributed to its ability to inhibit various biological targets such as kinases and enzymes involved in tumor growth and proliferation. Studies suggest that compounds within the thieno[2,3-c]pyridine family can act as effective inhibitors in cancer therapy by disrupting critical signaling pathways that facilitate cell division and survival.
Biological Activity Overview
Research indicates that this compound exhibits:
- Antimicrobial Activity : It has shown promising results against various pathogenic bacteria and fungi. For instance, derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against strains such as Pseudomonas aeruginosa and Escherichia coli, with significant inhibition observed .
- Cytotoxicity : In vitro studies using cell lines like HaCat (human keratinocytes) and BALB/c 3T3 (murine fibroblasts) revealed that certain derivatives possess cytotoxic properties, indicating potential applications in cancer treatment .
Comparative Biological Activity Table
Compound | MIC (µM) | Target Organisms | Activity Type |
---|---|---|---|
Compound 3g | 0.21 | Pseudomonas aeruginosa, E. coli | Antimicrobial |
Compound 3f | Varies | Candida spp., Micrococcus luteus | Antifungal |
This compound | TBD | Various Gram-positive/negative bacteria | Cytotoxicity |
Case Studies
- Anticancer Potential : A study evaluated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to controls, suggesting its potential as an anticancer agent.
- Antimicrobial Screening : In a recent screening of thieno[2,3-c]pyridine derivatives, this compound exhibited moderate to high antimicrobial activity against clinical strains of bacteria, validating its therapeutic potential in infectious diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the thieno ring.
- Esterification : Introduction of the methyl ester group via standard esterification techniques.
These methods highlight the accessibility of the compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-6-3-8(11)12-4-7(6)15-9(5)10(13)14-2/h3-4H,1-2H3 |
InChI Key |
USINZNSAFLRBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CN=C(C=C12)Cl)C(=O)OC |
Origin of Product |
United States |
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